1-(フェニルスルファニル)シクロペンタン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

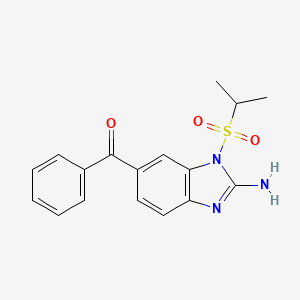

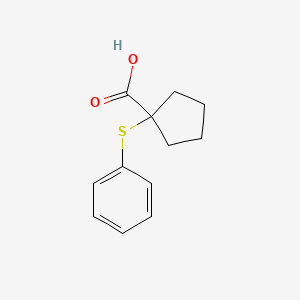

The compound "1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid" is a structurally unique molecule that has been the subject of various research studies. It is characterized by the presence of a phenylsulfanyl group attached to a cyclopentane ring which also bears a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in several studies. For instance, a method for synthesizing 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids involves the use of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials. These oxazolones are obtained from 4-(chloromethylene)oxazolone and mercaptans, followed by cyclopropanation and further chemical transformations to yield the desired products . Although not directly synthesizing the compound , these methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid".

Molecular Structure Analysis

Spectroscopic and quantum computational studies have been conducted on a closely related molecule, 1-phenylcyclopentane carboxylic acid. These studies involve density functional theory (DFT) calculations, natural bond orbital (NBO) analysis, and molecular docking to understand the molecular structure and interactions of the compound . Such analyses are crucial for determining the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

The reactivity of phenylsulfanyl-substituted compounds has been investigated through various chemical reactions. For example, cyclopentannulation reactions using methyl 3-phenylsulfonyl orthopropionate have been described, which could potentially be applied to the synthesis of phenylsulfanyl-substituted cyclopentanes . Additionally, [4+1] anionic annulation approaches have been used to create phenylsulfonyl-substituted cyclopentenes, indicating the versatility of phenylsulfanyl groups in cyclopentane chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives have been studied, particularly in the context of their potential as bio-isosteres for carboxylic acid functional groups. Cyclopentane-1,3-diones and cyclopentane-1,2-diones have been evaluated for their acidity, lipophilicity, and hydrogen bonding characteristics, which are important parameters for drug design . These studies suggest that cyclopentane derivatives can effectively mimic the properties of carboxylic acids, which is relevant for understanding the properties of "1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid".

科学的研究の応用

- 重要性: 外因性ACCの適用は、多くの研究においてエチレンの代理として使用されてきました。しかし、最近の証拠は、ACCはエチレン生合成とは独立してシグナル伝達役割も果たすことを示唆しています .

植物成長調整剤およびエチレン前駆体

詳細については、BLDPharmが提供する1-(フェニルスルファニル)シクロペンタン-1-カルボン酸に関する資料を参照してください .

特性

IUPAC Name |

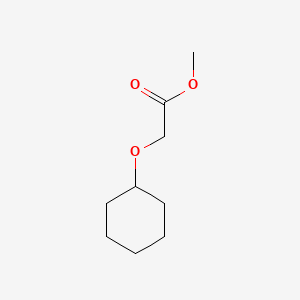

1-phenylsulfanylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNSIJKERNYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)SC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206193 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57557-65-0 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057557650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。